N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenyloxane-4-carboxamide
Description
N-({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenyloxane-4-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a (4-methoxyphenoxy)methyl group at position 3. This oxadiazole moiety is linked via a methylene bridge to a 4-phenyloxane-4-carboxamide group. The 1,2,4-oxadiazole ring is known for its metabolic stability and role in modulating electronic properties, while the 4-phenyloxane contributes to steric bulk and lipophilicity. The methoxyphenoxy substituent may enhance solubility and influence binding interactions due to its electron-donating methoxy group .
Properties
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-28-18-7-9-19(10-8-18)30-16-20-25-21(31-26-20)15-24-22(27)23(11-13-29-14-12-23)17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURYSANTBODWEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenyloxane-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-methoxyphenol with formaldehyde to form 4-methoxyphenoxymethyl alcohol. This intermediate is then reacted with 1,2,4-oxadiazole-5-carboxylic acid under specific conditions to form the oxadiazole derivative. The final step involves the reaction of this derivative with 4-phenyltetrahydro-2H-pyran-4-carboxylic acid to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. The specific methods used can vary depending on the scale of production and the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenoxy and oxadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenyloxane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
Several compounds share the 1,2,4-oxadiazole core but differ in substituents and appended functional groups:
Key Observations :
- Substituent Effects : The target compound’s 4-phenyloxane group provides greater steric hindrance compared to the morpholinecarboxamide in or the thiazole-oxazole hybrid in . This may influence conformational flexibility and target binding.
- Synthetic Routes : Oxadiazole formation commonly employs cyclization strategies, as seen in the synthesis of triazole derivatives (e.g., hydrazinecarbothioamides cyclizing to 1,2,4-triazoles in ). Similar methods are likely applicable to the target compound.
Comparison with Isoxazole and Thiazole Derivatives
Compounds with isoxazole or thiazole rings (e.g., ) exhibit distinct electronic profiles compared to oxadiazoles. For instance:
- 5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide (): The isoxazole ring’s lower aromaticity compared to oxadiazole may reduce metabolic stability but improve solubility.
Physicochemical and Spectroscopic Properties
- IR Spectroscopy : The absence of C=O bands (1663–1682 cm⁻¹) in triazole derivatives () confirms cyclization, a principle applicable to oxadiazole synthesis. The target compound’s carboxamide group would exhibit νC=O ~1680 cm⁻¹, similar to hydrazinecarbothioamides .
- NMR Analysis : Substituents like the 4-phenyloxane group would result in distinct ¹H-NMR signals for aromatic protons (δ 7.2–7.6 ppm) and methoxy groups (δ ~3.8 ppm), paralleling patterns in and .
Biological Activity
N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenyloxane-4-carboxamide is a synthetic compound that incorporates an oxadiazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₁₈H₁₉N₃O₅S
- Molecular Weight : 389.4 g/mol
- CAS Number : 1226450-95-8
The structure includes a phenyl group and an oxadiazole ring, which are critical for its biological activity.
The biological activity of compounds featuring the oxadiazole ring often involves:
- Inhibition of Cancer Cell Proliferation : The oxadiazole derivatives have shown significant anticancer effects against various cancer cell lines.
- Induction of Apoptosis : Many oxadiazole compounds can trigger programmed cell death in cancer cells, enhancing their therapeutic potential.
- Interference with Signal Transduction Pathways : These compounds may disrupt key signaling pathways involved in cancer progression.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties. The following table summarizes its activity against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| HEPG2 (liver cancer) | 1.18 | |
| MCF7 (breast cancer) | 0.67 | |
| K562 (leukemia) | 0.275 | |
| A549 (lung cancer) | 0.80 |
These results indicate that the compound is more effective than several standard chemotherapeutics.
Case Studies
- Study on Anticancer Potency :
-
Mechanistic Insights :
- In vitro studies revealed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways .
Q & A
Q. What are the common synthetic routes for preparing N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenyloxane-4-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Oxadiazole ring formation : Cyclization of thioamide precursors with hydroxylamine derivatives under reflux conditions .
- Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the oxadiazole moiety to the oxane-carboxamide scaffold .
- Protection/deprotection strategies : Methoxyphenoxy groups may require temporary protection (e.g., benzyl or tert-butyl groups) to prevent side reactions during coupling .
Q. Key reagents :
| Step | Reagents | Solvent | Temperature |
|---|---|---|---|
| 1 | O-Benzyl hydroxylamine HCl, K₂CO₃ | CH₃CN | 80°C |
| 2 | 4-Phenyloxane-4-carboxylic acid, DCC | DMF | RT |
Q. How is the compound characterized structurally?
Structural elucidation relies on:
- Spectroscopic methods :
- ¹H/¹³C NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 4.2–4.5 ppm (oxadiazole-CH₂), and δ 3.8 ppm (methoxy group) .
- HRMS : Molecular ion [M+H]⁺ matching the calculated mass (e.g., C₂₃H₂₄N₂O₅: 432.1685) .
- X-ray crystallography : Confirms spatial arrangement of the oxadiazole and oxane rings, with dihedral angles <30° indicating planarity .
Q. What analytical techniques are used to assess purity?
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; retention time compared to standards .
- TLC : Silica gel plates (Rf ~0.5 in ethyl acetate/hexane, 1:1) .
- Elemental analysis : Carbon and nitrogen content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can reaction yields be optimized during oxadiazole ring formation?
Critical factors include:
- Stoichiometry : A 1:1.2 ratio of precursor to hydroxylamine minimizes unreacted intermediates .
- Catalyst selection : Use of trichloroisocyanuric acid (TCICA) improves cyclization efficiency by 20% compared to traditional methods .
- Solvent polarity : Acetonitrile enhances reaction rates over DMF due to better solubility of intermediates .
Data contradiction : Some protocols report higher yields (85–90%) using microwave-assisted synthesis, conflicting with conventional reflux methods (70–75%) .
Q. How do structural modifications impact biological activity?
- Oxadiazole substitution : Replacing the 4-methoxyphenoxy group with electron-withdrawing groups (e.g., trifluoromethyl) reduces antimicrobial activity by 40% .
- Oxane ring flexibility : Rigid 4-phenyl substitution enhances target binding affinity compared to non-aromatic analogs (Kd = 12 nM vs. 45 nM) .
Mechanistic hypothesis : The compound’s dual oxadiazole and oxane moieties may interact with hydrophobic pockets and hydrogen-bonding residues in enzyme active sites .
Q. How are data discrepancies in spectroscopic results resolved?
- NMR ambiguity : Overlapping peaks (e.g., oxadiazole-CH₂ and oxane protons) are resolved using 2D techniques (COSY, HSQC) .
- Mass spectral anomalies : Isotopic patterns (e.g., chlorine or bromine adducts) are identified via isotopic distribution simulations .
Q. What strategies mitigate byproduct formation during coupling reactions?
Q. How is the compound’s stability evaluated under physiological conditions?
Q. What computational methods predict its pharmacokinetic properties?
Q. How are batch-to-batch variations in synthesis addressed?
- Quality control : Strict monitoring of intermediate purity (≥97% by HPLC) ensures consistency .
- Scale-up adjustments : Transitioning from batch to flow chemistry reduces variability in exothermic reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
